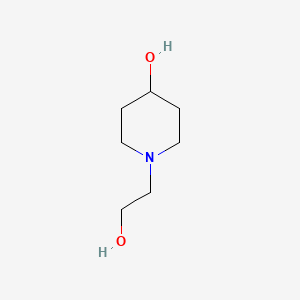

4-Hydroxy-1-piperidineethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c9-6-5-8-3-1-7(10)2-4-8/h7,9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOILPQLHDAWKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564189 | |

| Record name | 1-(2-Hydroxyethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224431-84-9 | |

| Record name | 1-(2-Hydroxyethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1-piperidineethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-hydroxy-ethyl)-piperidin-4-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-hydroxy-ethyl)-piperidin-4-ol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the ambiguity in its nomenclature across chemical databases, this document aims to clarify its identity, detail its synthesis, and explore its applications as a versatile scaffold in the development of novel therapeutic agents and functional materials.

Nomenclature and Structure Elucidation

1-(2-hydroxy-ethyl)-piperidin-4-ol, with the systematic IUPAC name 2-(4-hydroxypiperidin-1-yl)ethan-1-ol , is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 2-hydroxyethyl substituent on the nitrogen atom.

Synonyms and Alternative Names:

Due to the presence of multiple functional groups, this compound can be referred to by various names, leading to potential confusion in literature and databases. A comprehensive list of synonyms is crucial for effective information retrieval. While a dedicated CAS number for this specific diol is not readily found in major public databases, it is often indexed under related compounds or as a derivative.

Key Structural Features:

-

Piperidine Core: A saturated six-membered heterocyclic amine that is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties.

-

4-Hydroxyl Group: Provides a site for further chemical modification, such as esterification or etherification, and can participate in hydrogen bonding, influencing solubility and target binding.

-

N-(2-hydroxyethyl) Substituent: This side chain also contains a primary alcohol, offering another point for derivatization and contributing to the molecule's polarity.

Below is a table summarizing the key identifiers for closely related and precursor compounds, which are often sources of information for the target molecule.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Target |

| 1-(2-Hydroxyethyl)piperidin-4-one | 84394-97-8 | C7H13NO2 | Ketone at C4 instead of hydroxyl |

| 4-Hydroxypiperidine | 5382-16-1 | C5H11NO | Lacks the N-(2-hydroxyethyl) group |

| 1-(2-Hydroxyethyl)piperidine | 3040-44-6 | C7H15NO | Lacks the 4-hydroxyl group |

Synthesis and Derivatization Strategies

The primary route to obtaining 1-(2-hydroxy-ethyl)-piperidin-4-ol involves the chemical reduction of its corresponding ketone precursor, 1-(2-hydroxyethyl)piperidin-4-one.

Experimental Protocol: Reduction of 1-(2-hydroxyethyl)piperidin-4-one

This protocol outlines a standard laboratory procedure for the synthesis of 1-(2-hydroxy-ethyl)-piperidin-4-ol.

Materials:

-

1-(2-hydroxyethyl)piperidin-4-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water (deionized)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl, for pH adjustment)

-

Sodium bicarbonate (NaHCO₃, for neutralization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 1-(2-hydroxyethyl)piperidin-4-one in methanol in a round-bottom flask.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0-5 °C.

-

Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching: Carefully quench the reaction by the slow addition of water. Adjust the pH to ~7 with dilute hydrochloric acid.

-

Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water to the residue and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Self-Validation: The success of the reduction can be confirmed by comparing the spectroscopic data (e.g., IR, NMR) of the product with the starting material. The disappearance of the ketone carbonyl peak in the IR spectrum (~1715 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) are key indicators. ¹H and ¹³C NMR will show the disappearance of the ketone signal and the appearance of a new signal corresponding to the CH-OH group.

Derivatization Potential

The presence of two hydroxyl groups and a tertiary amine makes 1-(2-hydroxy-ethyl)-piperidin-4-ol a versatile building block for creating a library of derivatives.

Caption: Derivatization pathways for 1-(2-hydroxy-ethyl)-piperidin-4-ol.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The dual hydroxyl functionality of 1-(2-hydroxy-ethyl)-piperidin-4-ol offers opportunities for developing compounds with improved properties.

Potential Therapeutic Areas:

-

CNS Disorders: The piperidine core is prevalent in drugs targeting the central nervous system. Modifications of this scaffold can lead to novel ligands for various receptors and transporters.

-

Anticancer Agents: Piperidin-4-one derivatives have shown promise as anticancer agents, and the corresponding diol could serve as a precursor for new analogues.[1]

-

Antimicrobial Agents: The piperidine nucleus is a component of some antimicrobial compounds. Derivatization of 1-(2-hydroxy-ethyl)-piperidin-4-ol could yield new antibacterial or antifungal agents.

Structure-Activity Relationship (SAR) Studies:

This molecule is an excellent starting point for SAR studies. The two hydroxyl groups can be independently or dually modified to probe the structural requirements for biological activity. For instance, selective protection of one hydroxyl group allows for the specific derivatization of the other, enabling a systematic exploration of the chemical space around the piperidine core.

Analytical Characterization

A summary of expected analytical data is provided below.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons, the N-CH₂CH₂-OH protons, and the CH-OH proton. The chemical shifts will be influenced by the solvent. |

| ¹³C NMR | Resonances for the five distinct carbon atoms of the piperidine ring and the two carbons of the N-ethyl substituent. |

| IR Spectroscopy | A broad O-H stretching band around 3300 cm⁻¹, C-H stretching bands around 2800-3000 cm⁻¹, and C-O stretching bands around 1050-1150 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (145.20 g/mol ). |

Conclusion and Future Perspectives

1-(2-hydroxy-ethyl)-piperidin-4-ol is a valuable, albeit under-documented, chemical entity with significant potential as a scaffold in drug discovery and materials science. Its synthesis from the readily available piperidin-4-one precursor is straightforward. The presence of multiple functional groups allows for extensive derivatization, making it an ideal candidate for the generation of compound libraries for high-throughput screening. Future research should focus on the systematic synthesis and biological evaluation of derivatives of this diol to unlock its full therapeutic potential.

References

-

PubChem. 1-(2-Hydroxyethyl)piperidine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(2-Hydroxyethyl)piperidin-4-one. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Hydroxypiperidine. National Center for Biotechnology Information. [Link]

- Surendra Kumar, R., & Arora, P. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 21(10), 2689–2703.

Sources

The Alchemical Proteomist's Guide to 4-Hydroxy-1-piperidineethanol: A Scaffold for Next-Generation Proteomic Reagents

Foreword: The Unmet Need for Novelty in Proteomic Quantification

In the dynamic landscape of proteomics, our quest for deeper biological insights is intrinsically linked to the innovation of the chemical tools we employ. While established methods for quantitative proteomics, such as isobaric labeling, have revolutionized our ability to analyze protein expression, the core chemical scaffolds of these reagents have remained largely unchanged for years. This guide ventures into the untapped potential of a versatile chemical entity, 4-Hydroxy-1-piperidineethanol, as a foundational building block for a new generation of proteomics reagents. We will dissect its chemical attributes, propose a synthetic pathway for its incorporation into a novel isobaric tagging reagent, and provide a comprehensive, field-tested protocol for its application in quantitative proteomics workflows. This document is intended for the discerning researcher who not only seeks to apply established protocols but to understand and innovate upon them.

Deconstructing this compound: A Chemist's Perspective

This compound, also known as 1-(2-Hydroxyethyl)piperidine-4-ol, is a bifunctional organic molecule that presents a unique combination of reactive and structural features pertinent to proteomics reagent design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | |

| Molecular Weight | 145.20 g/mol | |

| CAS Number | 622-26-4 | |

| Boiling Point | 199-202 °C | |

| Density | 0.973 g/mL at 25 °C | |

| Key Functional Groups | - Secondary amine (within the piperidine ring) - Primary hydroxyl group (-OH) | N/A |

The true potential of this molecule lies in the strategic exploitation of its two key functional groups:

-

The Piperidine Ring: This saturated heterocycle is a well-established scaffold in medicinal chemistry due to its metabolic stability and ability to modulate physicochemical properties.[1] In the context of proteomics, and specifically tandem mass spectrometry, the piperidine ring can serve as a stable, fragmentable unit within the reporter group of an isobaric tag. Its fragmentation pattern upon collision-induced dissociation (CID) can be engineered to yield a unique, quantifiable reporter ion.

-

The Hydroxyl Group (-OH): While less reactive than primary amines, the hydroxyl group offers a versatile handle for chemical modification. Through established chemical activation strategies, it can be converted into a more reactive species, enabling covalent linkage to other components of a proteomics reagent, such as a peptide-reactive group.[2][3]

The Genesis of a Novel Isobaric Tag: A Synthetic Proposal

The true power of this compound is unleashed when we envision it as the core of a novel, amine-reactive isobaric tagging reagent for quantitative proteomics. The following is a proposed synthetic workflow, grounded in established organic chemistry principles, to transform this humble building block into a sophisticated tool for protein analysis.

Conceptual Design of the "HyPip-Tag"

Our hypothetical isobaric tag, the "HyPip-Tag," will follow the classic architecture of existing reagents like TMT and iTRAQ, consisting of three key domains: a reporter group, a balance group, and a peptide-reactive group.[4][5][6][7]

Caption: Conceptual design of the HyPip-Tag.

Proposed Synthetic Workflow

The synthesis of the HyPip-Tag from this compound would proceed through a multi-step process that leverages the differential reactivity of its functional groups.

Caption: Quantitative proteomics workflow using HyPip-Tags.

Step-by-Step Experimental Protocol

A. Protein Preparation and Digestion:

-

Extract proteins from your biological samples of interest using a suitable lysis buffer.

-

Quantify the protein concentration of each sample using a standard protein assay (e.g., BCA).

-

Take equal amounts of protein from each sample (e.g., 100 µg) and perform in-solution or in-gel digestion with trypsin.

-

Desalt the resulting peptide mixtures using C18 solid-phase extraction cartridges and dry them completely in a vacuum centrifuge.

B. Peptide Labeling with HyPip-Tags:

-

Resuspend each dried peptide sample in a labeling buffer (e.g., 100 mM triethylammonium bicarbonate (TEAB), pH 8.5).

-

Dissolve the amine-reactive HyPip-Tag reagents in a dry, aprotic solvent like acetonitrile or DMSO.

-

Add the appropriate HyPip-Tag solution to each peptide sample. The molar ratio of tag to peptide should be optimized, but a good starting point is a 4:1 molar excess of tag to total amine groups (N-termini and lysine side chains).

-

Incubate the reaction for 1 hour at room temperature.

-

Quench the reaction by adding a small amount of an amine-containing buffer, such as 5% hydroxylamine or 50 mM Tris.

C. Sample Pooling, Fractionation, and Mass Spectrometry:

-

Combine the labeled peptide samples into a single mixture.

-

Desalt the pooled sample and, for complex proteomes, perform offline peptide fractionation using high-pH reversed-phase chromatography to reduce sample complexity.

-

Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer. [8][9][10]

Mass Spectrometry and Data Analysis Considerations

-

MS1 Level: At the MS1 level, peptides labeled with different isotopic versions of the HyPip-Tag will be isobaric, meaning they will have the same mass-to-charge ratio (m/z) and will co-elute.

-

MS2 Level: Upon fragmentation in the mass spectrometer, the HyPip-Tag will cleave at a specific linker, releasing the reporter ion derived from the this compound scaffold. The different isotopic compositions of the reporter ions will result in distinct m/z values in the low-mass region of the MS2 spectrum. The relative intensities of these reporter ions will correspond to the relative abundance of the peptide (and thus the parent protein) in the original samples. [11] Table 2: Expected Reporter Ion Series for a Hypothetical 4-plex HyPip-Tag

| Tag | Isotopic Composition (Reporter) | Reporter Ion m/z |

| HyPip-1 | 12C, 14N | X |

| HyPip-2 | 13C, 14N | X + 1 |

| HyPip-3 | 12C, 15N | X + 1 |

| HyPip-4 | 13C, 15N | X + 2 |

| Note: The exact m/z (X) would depend on the final structure of the reporter group after fragmentation. |

Self-Validating Systems and Trustworthiness

The robustness of this proposed workflow is ensured by several self-validating principles:

-

Complete Labeling: The efficiency of the labeling reaction should be assessed. This can be done by analyzing a small aliquot of a single labeled sample and searching for unlabeled peptides. Incomplete labeling would compromise quantitative accuracy.

-

Reporter Ion Purity: The isotopic purity of the reporter ions is crucial. The synthesis of the HyPip-Tags must be carefully controlled to minimize isotopic contamination between the different tag versions.

-

Fragmentation Consistency: The fragmentation of the HyPip-Tag should be consistent across different peptides to ensure that the reporter ion intensities accurately reflect peptide abundance.

Conclusion and Future Perspectives

While this compound is not a ready-to-use proteomics reagent, its chemical properties make it an intriguing and viable candidate for the development of novel chemical tools. The proposed synthesis of the "HyPip-Tag" illustrates a scientifically grounded approach to leveraging this molecule's potential. By understanding the fundamental principles of reagent design and bioconjugation, researchers can move beyond the use of off-the-shelf kits and begin to innovate new solutions to the challenges of modern proteomics. The future of proteomics lies not just in the application of existing technologies, but in the creative synthesis of new ones.

References

-

PubChem. Compound Summary for CID 73953, 4-Piperidineethanol. National Center for Biotechnology Information. [Link]

-

Silantes. (2023). Comparing iTRAQ, TMT and SILAC. [Link]

-

Ozay, A., & Black, D. St. C. (2013). Making Sense Out of the Proteome: the Utility of iTRAQ and TMT. In Royal Society of Chemistry. [Link]

-

MtoZ Biolabs. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method. [Link]

-

Thompson, A., et al. (2019). TMTpro: Design, Synthesis, and Initial Evaluation of a Proline-Based Isobaric 16-Plex Tandem Mass Tag Reagent Set. Analytical Chemistry. [Link]

-

Lee, H., et al. (2012). Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. Bioconjugate Chemistry. [Link]

-

McCombs, J. R., & Cravatt, B. F. (2017). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Accounts of Chemical Research. [Link]

-

Spherotech, Inc. ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. [Link]

-

Dempsey, D. R., et al. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of the American Chemical Society. [Link]

-

Liu, Y., et al. (2018). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. [Link]

-

Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. [Link]

-

Yaylayan, V. A., & Mandeville, A. (2010). Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. Journal of Agricultural and Food Chemistry. [Link]

-

Vona, R., et al. (2023). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. International Journal of Molecular Sciences. [Link]

-

Jiang, H., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology. [Link]

-

Francis, R. B., & Ploegh, H. L. (2019). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Angewandte Chemie International Edition. [Link]

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

-

Wenger, C. D., & Lee, M. V. (2013). Accurate Multiplexed Proteomics at the MS2 Level Using the Complement Reporter Ion Cluster. Analytical Chemistry. [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of Chemical Research. [Link]

-

He, K., et al. (2021). Enhancing Tandem MS Sensitivity and Peptide Identification via Ion Preaccumulation in an Orbitrap Mass Spectrometer. Journal of Proteome Research. [Link]

-

Longdom Publishing. Advantages and Fragmentation in Tandem Mass Spectrometry. [Link]

-

Mabion. Mass Spectrometry in Peptide and Protein Analysis. [Link]

Sources

- 1. Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spherotech.com [spherotech.com]

- 4. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

- 5. books.rsc.org [books.rsc.org]

- 6. creative-proteomics.com [creative-proteomics.com]

- 7. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research [mdpi.com]

- 9. longdom.org [longdom.org]

- 10. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]

- 11. Sci-Hub. Accurate Multiplexed Proteomics at the MS2 Level Using the Complement Reporter Ion Cluster / Analytical Chemistry, 2012 [sci-hub.box]

Commercial availability of 4-Hydroxy-1-piperidineethanol 95% purity

An In-Depth Technical Guide to the Commercial Availability and Application of 4-Piperidineethanol (95% Purity)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Piperidineethanol, focusing on the commercially available 95% purity grade. It delves into the sourcing, specification, analysis, and application of this versatile heterocyclic building block, offering field-proven insights for its effective integration into research and development workflows.

4-Piperidineethanol, systematically named 2-(Piperidin-4-yl)ethan-1-ol, is a bifunctional organic compound featuring a secondary amine within a piperidine ring and a primary alcohol group. Its unique structure makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry.[1] Piperidine derivatives are foundational in numerous drug classes, including analgesics, anti-inflammatory agents, and antipsychotics, underscoring the importance of high-quality starting materials like 4-Piperidineethanol.[2][3][4]

Key Identifiers:

-

Chemical Name: 2-(Piperidin-4-yl)ethan-1-ol

-

Synonyms: 4-(2-Hydroxyethyl)piperidine[5]

-

Molecular Formula: C₇H₁₅NO[6]

-

Molecular Weight: 129.20 g/mol [6]

This guide focuses specifically on the 95% purity grade, a common standard for research and early-stage development where a balance of cost-effectiveness and quality is paramount. Understanding the impurity profile and analytical validation of this grade is critical for reproducible and successful synthetic outcomes.

Commercial Availability and Sourcing

4-Piperidineethanol at ≥95% purity is readily available from a multitude of global chemical suppliers. These offerings typically cater to research and development scales (grams to kilograms), with capabilities for bulk and custom synthesis for later-stage development.

| Supplier | Typical Purity Offered | Scale | Notes |

| Sigma-Aldrich (Merck) | 97% | R&D | Extensive documentation (CoA, SDS) readily available.[6] |

| Tokyo Chemical Industry (TCI) | >96.0% (GC) | R&D, Bulk | Provides detailed specifications including appearance and melting point. |

| Apollo Scientific | ≥95% | R&D, Bulk | Lists key identifiers and offers UK-based stock.[5] |

| Chem-Impex | ≥99% (Higher Purity) | R&D | Also offers protected derivatives like Boc-(4-hydroxy)piperidine.[7] |

| Alfa Aesar (Thermo Fisher) | >95% | R&D, Bulk | Provides safety and handling information.[8] |

Sourcing Rationale: When selecting a supplier, researchers should prioritize not only price and availability but also the comprehensiveness of the supplied documentation. A detailed Certificate of Analysis (CoA) is non-negotiable as it provides the foundational data for experimental design and quality control. For drug development applications, suppliers with a strong regulatory track record and the ability to scale up production under GMP (Good Manufacturing Practice) conditions are preferred.

Technical Specifications and Purity Assessment

A purity designation of 95% signifies that the target compound, 4-Piperidineethanol, constitutes at least 95% of the material by weight or area percentage in a chromatogram. The remaining 5% consists of impurities, which can include residual solvents, starting materials, reaction byproducts, or degradation products.

Interpreting the Certificate of Analysis (CoA)

The CoA is a self-validating document that certifies the quality of a specific batch. Researchers must scrutinize this document before using the chemical.

Table 2: Sample Certificate of Analysis for 4-Piperidineethanol (95% Grade)

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| Identity | Conforms to structure | Conforms | ¹H NMR / FT-IR |

| Purity (Assay) | ≥ 95.0% | 96.2% | Gas Chromatography (GC) |

| Water Content | ≤ 1.0% | 0.3% | Karl Fischer Titration |

| Melting Point | 46-50 °C | 47-49 °C | USP <741> |

| Residual Solvents | Per client specification | <0.1% Toluene | GC-HS |

Standard Analytical Methodologies

Due to its volatility and thermal stability, Gas Chromatography (GC) is a primary method for assessing the purity of 4-Piperidineethanol. For non-volatile impurities or related substances, High-Performance Liquid Chromatography (HPLC) is often employed.

Protocol: Purity Determination by Gas Chromatography (GC)

-

System Preparation:

-

Instrument: Agilent 7890B GC or equivalent with a Flame Ionization Detector (FID).

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

-

-

Instrument Conditions:

-

Inlet Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

-

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of 4-Piperidineethanol into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with Methanol or Isopropanol.

-

-

Analysis:

-

Inject 1 µL of the prepared sample.

-

Integrate all peaks and calculate the area percentage of the main peak corresponding to 4-Piperidineethanol. The system suitability is confirmed by ensuring adequate resolution from any impurity peaks.

-

The choice of method is causal; GC-FID is selected for its high sensitivity to hydrocarbons and its ability to separate volatile compounds effectively. The temperature ramp ensures that both the main analyte and any less volatile impurities are eluted and detected.

Synthesis, Potential Byproducts, and Impurity Profile

Understanding the synthetic origin of 4-Piperidineethanol is crucial for anticipating potential impurities. A common route involves the reduction of 4-pyridineethanol.

Caption: A generalized workflow for the synthesis of 4-Piperidineethanol.

Common Impurities in a 95% Grade Product:

-

Unreacted Starting Material: Residual 4-pyridineethanol from an incomplete hydrogenation reaction.

-

Over-reduction Products: Cleavage of the C-O bond, leading to 4-ethylpiperidine.

-

N-Alkylated Byproducts: If alcohols like methanol or ethanol are used as solvents under reductive conditions, N-methylation or N-ethylation of the piperidine nitrogen can occur.[9]

-

Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., Palladium, Ruthenium).

The presence of these impurities can have significant downstream consequences. For instance, unreacted pyridine starting material can interfere with subsequent reactions or introduce toxicity, while other piperidine analogs can lead to a complex mixture of final products that are difficult to separate.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure user safety.

-

Hazards: 4-Piperidineethanol is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[10][11] It should be handled in a well-ventilated area, preferably a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Recommended storage is in a cool, dry place, often refrigerated (2-8°C), to prevent degradation.[6]

Role in Drug Discovery and Development

4-Piperidineethanol serves as a critical building block, providing a robust scaffold that can be elaborated into more complex Active Pharmaceutical Ingredients (APIs). Its two functional handles—the secondary amine and the primary alcohol—allow for sequential and orthogonal chemical modifications.

Caption: Role of 4-Piperidineethanol in a typical drug discovery workflow.

The piperidine moiety is prevalent in pharmaceuticals due to its favorable physicochemical properties, including improved aqueous solubility and the ability to form salt forms. It is a key structural feature in drugs targeting the central nervous system (CNS), among others.[2][4] For example, it is a reactant for synthesizing amodiaquine analogues for treating cerebral malaria and inhibitors of the Hepatitis C virus NS5B polymerase.[6]

Conclusion

The commercial availability of 4-Piperidineethanol with 95% purity provides researchers and drug developers with a cost-effective and versatile chemical building block. However, its effective use is predicated on a thorough understanding of its quality attributes. By carefully selecting suppliers, rigorously interpreting Certificates of Analysis, and being cognizant of potential impurities derived from its synthesis, scientists can mitigate risks and ensure the reliability and reproducibility of their experimental outcomes. The application of validated analytical methods is the cornerstone of this quality assurance, forming a self-validating system that underpins scientific integrity from the bench to clinical development.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. Source: PubMed Central. URL: [Link]

-

Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. Source: ResearchGate. URL: [Link]

- US6258955B1 - Process for preparing 2-piperidineethanol compounds. Source: Google Patents.

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Source: Acta Poloniae Pharmaceutica. URL: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Source: IJNRD. URL: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Source: Hyma Synthesis. URL: [Link]

- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Source: Google Patents.

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Source: Chemical Review and Letters. URL: [Link]

-

(PDF) Piperidine nucleus in the field of drug discovery. Source: ResearchGate. URL: [Link]

-

Piperidine Synthesis. - DTIC. Source: Defense Technical Information Center. URL: [Link]

- US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine. Source: Google Patents.

-

A Review on Analytical Methods for Piperazine Determination. Source: NTU Journal of Pure Sciences. URL: [Link]

-

1-Piperidine Ethanol (2-Piperidino Ethanol) - Amines & Plasticizers Limited. Source: Amines & Plasticizers Limited. URL: [Link]

-

4-Piperidineethanol | C7H15NO | CID 73953 - PubChem. Source: PubChem - NIH. URL: [Link]

-

N-(2-Hydroxyethyl) Piperidine - Mallak Specialties Pvt Ltd. Source: Mallak Specialties. URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. researchgate.net [researchgate.net]

- 5. 622-26-4 Cas No. | 4-(2-Hydroxyethyl)piperidine | Apollo [store.apolloscientific.co.uk]

- 6. 4-Piperidineethanol 97 622-26-4 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 4-Piperidineethanol | C7H15NO | CID 73953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

Methodological & Application

Application Notes & Protocols: 4-Hydroxy-1-piperidineethanol as a Versatile Scaffold in Neurochemistry Research

Introduction: The Strategic Value of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and the presence of a basic nitrogen atom allow it to effectively interact with a multitude of CNS receptors. Within this esteemed class of molecules, 4-Hydroxy-1-piperidineethanol emerges as a particularly strategic, yet underexplored, building block for the synthesis of novel neurochemical probes and drug candidates.

This molecule uniquely combines three critical pharmacophoric elements:

-

A Piperidine Core: Provides the fundamental structure for CNS activity and influences physicochemical properties like blood-brain barrier permeability.[3]

-

A 4-Hydroxyl Group: Acts as a crucial hydrogen bond donor and acceptor, enabling precise interactions within receptor binding pockets to enhance affinity and selectivity.[4]

-

An N-Ethanol Linker: Offers a reactive handle and a flexible spacer for attaching additional molecular fragments, allowing for the exploration of complex receptor topographies.

This guide moves beyond viewing this compound as a standalone agent. Instead, we present it as a versatile synthetic precursor. We provide the rationale and detailed protocols for leveraging its structure to design and synthesize targeted neurological ligands, and subsequently, to validate their neurochemical activity.

Physicochemical Properties and Researcher's Quick Reference

Proper handling and accurate solution preparation are foundational to reproducible research. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3040-44-6 | [5][6] |

| Molecular Formula | C₇H₁₅NO | [6][7] |

| Molecular Weight | 129.20 g/mol | [5][6] |

| Appearance | Colorless to light orange/yellow clear liquid | [8] |

| Boiling Point | 198-202 °C | [5][7] |

| Density | ~0.973 - 0.98 g/mL at 20-25 °C | [5][8] |

| Solubility | Soluble in water and ethanol | [7][8] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[9][10] | [9][10] |

Protocol 1: Preparation of Aqueous Stock Solution

Causality: A well-characterized, sterile stock solution is critical for accurate downstream biological assays. Given its solubility in water, an aqueous stock is straightforward to prepare.

-

Aseptic Technique: Work in a laminar flow hood. Use sterile equipment and reagents to prevent microbial contamination of the final stock solution.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Add a target amount of this compound (e.g., 12.92 mg) directly into the tube using a calibrated pipette.

-

Solubilization: Add a precise volume of sterile, nuclease-free water (e.g., 1.0 mL) to the tube to achieve a desired high-concentration stock (e.g., 100 mM).

-

Mixing: Vortex thoroughly for 30-60 seconds until the liquid is a clear, homogenous solution.

-

Storage & Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. Store at -20°C. This prevents repeated freeze-thaw cycles which can degrade the compound over time.

-

Documentation: Clearly label all aliquots with the compound name, concentration, date, and initials. Maintain a log.

Application I: Synthetic Elaboration for Targeted Ligand Development

The true utility of this compound lies in its capacity for synthetic modification. The hydroxyl and secondary amine (after formation) functionalities serve as chemical handles to build more complex and potent molecules.

Rationale: Designing a Selective NMDA Receptor Antagonist

The N-methyl-D-aspartate (NMDA) receptor is a critical ion channel in synaptic plasticity and neuronal function. Hyperactivation is implicated in numerous neuropathologies. Research has shown that piperidine derivatives, specifically those with a 4-hydroxyl group, can be potent and selective antagonists of the NR1/2B subtype of the NMDA receptor.[4] The 4-hydroxyl group, in particular, was found to decrease off-target effects at α1-adrenergic receptors and K+ channels.[4]

The following workflow and protocol outline a hypothetical, yet plausible, two-step synthesis to create a novel NMDA receptor antagonist based on the this compound scaffold, inspired by published research.[4]

Sources

- 1. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(2-ヒドロキシエチル)ピペリジン ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-Piperidineethanol [webbook.nist.gov]

- 7. N-(2-Hydroxyethyl) Piperidine, 3040-44-6, β-Piperidinoethanol; 1-(2-Hydroxyethyl)piperidine; 2-(1-Piperidino)ethanol; 2-(1-Piperidinyl)ethanol [mallakchemicals.com]

- 8. 1-Piperidineethanol | 3040-44-6 | TCI AMERICA [tcichemicals.com]

- 9. peptide.com [peptide.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Protocol for the N-alkylation of 4-hydroxypiperidine with 2-bromoethanol: Synthesis of 1-(2-hydroxyethyl)-4-hydroxypiperidine

An Application Guide for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the N-alkylation of 4-hydroxypiperidine using 2-bromoethanol to synthesize 1-(2-hydroxyethyl)-4-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a detailed step-by-step experimental procedure, and critical insights into process optimization and safety. The protocol emphasizes a self-validating system, including methods for reaction monitoring and product characterization, to ensure reproducibility and high purity of the final compound, a valuable building block in medicinal chemistry.

Introduction and Scientific Context

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules. Functionalization of the piperidine nitrogen allows for the introduction of diverse pharmacophores, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties. The target molecule, 1-(2-hydroxyethyl)-4-hydroxypiperidine, is a bifunctional building block incorporating two hydroxyl groups, which serve as key handles for subsequent derivatization in drug discovery programs.

The N-alkylation of a secondary amine, such as 4-hydroxypiperidine, with an alkyl halide is a fundamental and powerful transformation for forming carbon-nitrogen bonds.[1] This specific protocol details a robust and efficient method using 2-bromoethanol as the alkylating agent, providing a reliable pathway to the desired tertiary amine.

Reaction Mechanism and Scientific Rationale

The SN2 Pathway

The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of 4-hydroxypiperidine acts as a nucleophile, attacking the electrophilic carbon atom of 2-bromoethanol that is bonded to the bromine atom. This concerted step involves the simultaneous formation of the C-N bond and the cleavage of the C-Br bond, with bromide acting as the leaving group.

The Critical Role of the Base

A crucial component of this reaction is the presence of a base. The initial SN2 reaction produces a hydrobromide salt of the tertiary amine product. This salt is unreactive as a nucleophile and, if allowed to accumulate, would protonate the starting 4-hydroxypiperidine, effectively quenching the reaction.[2]

An inorganic base, such as potassium carbonate (K₂CO₃), is employed to serve two primary functions:

-

Neutralization: It neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine.[3]

-

Regeneration: By scavenging the proton, it ensures that the 4-hydroxypiperidine remains in its free, nucleophilic form, allowing the reaction to proceed to completion.

Potassium carbonate is an ideal choice as it is inexpensive, easy to handle, and its heterogeneous nature in solvents like acetonitrile simplifies the work-up process, as it can be easily removed by filtration.[4][5]

Controlling Potential Side Reactions

While this reaction is generally efficient, two primary side reactions must be considered:

-

Over-alkylation (Quaternization): The tertiary amine product is also nucleophilic and can potentially react with another molecule of 2-bromoethanol to form a quaternary ammonium salt.[1] However, the formation of tertiary amines from secondary amines is generally less prone to this issue compared to the alkylation of primary amines.[2] Using a slight excess of the starting amine or controlled, slow addition of the alkylating agent can further mitigate this risk.[6]

-

O-alkylation: The hydroxyl group on 4-hydroxypiperidine could also act as a nucleophile. However, the nitrogen atom is significantly more nucleophilic than the oxygen atom of the secondary alcohol, making N-alkylation the overwhelmingly favored pathway under these conditions.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process controls and clear characterization endpoints.

Reagent and Equipment Summary

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) | Equivalents |

| 4-Hydroxypiperidine | 5382-16-1 | 101.15 | 98% | 5.00 g | 48.94 | 1.0 |

| 2-Bromoethanol | 540-51-2 | 124.97 | 95% | 5.25 mL (7.34 g) | 55.80 | 1.14 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99% (anhydrous) | 10.15 g | 73.41 | 1.5 |

| Acetonitrile (ACN) | 75-05-8 | 41.05 | Anhydrous | 100 mL | - | - |

| Equipment | ||||||

| 250 mL Round-bottom flask | ||||||

| Magnetic stirrer and stir bar | ||||||

| Reflux condenser | ||||||

| Heating mantle with controller | ||||||

| Nitrogen/Argon inlet | ||||||

| TLC plates (Silica gel 60 F₂₅₄) | ||||||

| Buchner funnel and filter paper | ||||||

| Separatory funnel (250 mL) | ||||||

| Rotary evaporator |

Mandatory Safety Precautions

-

2-Bromoethanol is highly toxic and corrosive. It is toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[7][8] This reagent MUST be handled in a certified chemical fume hood at all times. Wear nitrile gloves, a lab coat, and chemical splash goggles.

-

4-Hydroxypiperidine is an irritant. It can cause skin, eye, and respiratory irritation.[9][10] Avoid inhalation of dust and direct contact.

-

Acetonitrile is flammable and toxic. Handle with care and avoid ignition sources.

-

The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture from interfering, although the reaction can tolerate small amounts of air.

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (5.00 g, 48.94 mmol) and anhydrous potassium carbonate (10.15 g, 73.41 mmol).

-

Add 100 mL of anhydrous acetonitrile to the flask.

-

Fit the flask with a reflux condenser and an inert gas inlet (e.g., a nitrogen-filled balloon).

-

Begin stirring the suspension at room temperature.

-

-

Reagent Addition:

-

In the fume hood, carefully measure 2-bromoethanol (5.25 mL, 55.80 mmol) using a syringe.

-

Slowly add the 2-bromoethanol to the stirring suspension in the flask via syringe over 5-10 minutes.

-

-

Reaction Execution:

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.

-

Maintain the reflux and stirring for 12-18 hours. The exact time may vary, necessitating reaction monitoring.

-

-

In-Process Monitoring via Thin-Layer Chromatography (TLC):

-

Rationale: TLC is used to track the consumption of the starting material (4-hydroxypiperidine) and the formation of the product.[11]

-

Procedure:

-

Prepare a TLC chamber with an eluent of 10:1 Dichloromethane (DCM) : Methanol with 1% triethylamine (to prevent amine streaking).

-

Every 2-3 hours, pause stirring briefly, and carefully withdraw a small aliquot of the reaction mixture using a capillary tube.

-

Spot the aliquot on a TLC plate alongside a spot of the starting 4-hydroxypiperidine.

-

Develop the plate and visualize under a UV lamp (if UV active) and then by staining with an iodine chamber or potassium permanganate dip.

-

The reaction is complete when the starting material spot has completely disappeared. The product will appear as a new, typically less polar, spot.

-

-

-

Reaction Work-up:

-

Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Filter the suspension through a Buchner funnel to remove the solid potassium carbonate and other inorganic salts.

-

Wash the filter cake with a small amount of acetonitrile (2 x 20 mL) to recover any residual product.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

-

Purification:

-

The resulting crude oil/solid can be purified via column chromatography on silica gel.

-

Eluent System: A gradient elution starting from 100% DCM and gradually increasing the polarity with methanol (e.g., from 0% to 10% methanol) is typically effective.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(2-hydroxyethyl)-4-hydroxypiperidine as the final product.

-

Product Characterization (Self-Validation)

To confirm the identity and purity of the synthesized 1-(2-hydroxyethyl)-4-hydroxypiperidine, the following characterization is recommended.

-

1H NMR (in CDCl₃ or D₂O): Expect signals corresponding to the piperidine ring protons, the N-CH₂CH₂-OH ethyl group, and the hydroxyl protons. The integration of these signals should match the expected proton count.

-

13C NMR: Expect distinct signals for the different carbon environments in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass ([M+H]⁺ ≈ 146.12 g/mol ) should be observed.

-

Infrared (IR) Spectroscopy: Look for a broad O-H stretching band (around 3300-3400 cm⁻¹) and C-N and C-O stretching bands.

Visualized Workflows and Mechanisms

Overall Experimental Workflow

Caption: Experimental workflow for the synthesis of 1-(2-hydroxyethyl)-4-hydroxypiperidine.

SN2 Reaction Mechanism

Caption: The SN2 mechanism for the N-alkylation of 4-hydroxypiperidine.

References

-

Organic Letters. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

-

National Institutes of Health (NIH). (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

-

Wikipedia. Amine alkylation. [Link]

-

PubChem. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. [Link]

-

Washington State University. Monitoring Reactions by TLC. [Link]

-

ResearchGate. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. [Link]

-

University of Calgary. Ch22: Alkylation of Amines. [Link]

-

AKJournals. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. [Link]

-

Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]

-

Chemguide. Making amines from halogenoalkanes. [Link]

Sources

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]

Application Note: Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol via Grignard Reaction

Introduction

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the synthesis of 1-benzyl-4-phenylpiperidin-4-ol, a tertiary alcohol, through the nucleophilic addition of a phenyl Grignard reagent to 1-benzyl-4-piperidone. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its functionalization is of significant interest to researchers in drug discovery.[1][2] 1-Benzyl-4-piperidone serves as a key starting material in the synthesis of various compounds, including fentanyl and its analogs.[3] This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights for a successful and safe execution.

Reaction Principle and Causality

The core of this procedure is the nucleophilic attack of a carbanion, in the form of phenylmagnesium bromide (the Grignard reagent), on the electrophilic carbonyl carbon of 1-benzyl-4-piperidone.[4] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the phenyl group strongly nucleophilic and basic.[5] The reaction is conducted in an anhydrous aprotic solvent, typically diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent and preventing its premature quenching by protic species like water.[6][7][8] Subsequent acidic work-up protonates the intermediate magnesium alkoxide to yield the final tertiary alcohol product.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Concentration/Grade | Supplier | Notes |

| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.26 | ≥98% | Sigma-Aldrich | Starting material for fentanyl synthesis.[3] |

| Bromobenzene | C₆H₅Br | 157.01 | Anhydrous, ≥99.5% | Acros Organics | |

| Magnesium Turnings | Mg | 24.31 | High Purity | Fisher Scientific | |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | J.T.Baker | Ethers are highly flammable and volatile.[9] |

| Iodine | I₂ | 253.81 | Crystal | Mallinckrodt | Used to activate magnesium.[9] |

| Hydrochloric Acid | HCl | 36.46 | 3 M Aqueous Solution | VWR | |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Solution | LabChem | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | EMD Millipore |

Safety Precautions

A thorough understanding and implementation of safety protocols are paramount when performing a Grignard reaction.

-

Pyrophoric Reagents: Grignard reagents can be pyrophoric and react violently with water and air.[10] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

-

Anhydrous Conditions: The presence of water will quench the Grignard reagent.[11] All glassware must be rigorously dried, either in an oven overnight or by flame-drying under an inert atmosphere immediately before use.[9] Anhydrous solvents are mandatory.[10]

-

Flammable Solvents: Diethyl ether is extremely flammable and has a low boiling point. Ensure there are no open flames or spark sources in the vicinity.[9]

-

Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic.[9][12] An ice bath should be readily available to control the reaction temperature.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or heavy-duty nitrile gloves).[13]

-

Quenching: The work-up procedure involving acid is also exothermic. Add the quenching solution slowly and with cooling.

Experimental Protocol

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a glass stopper. Dry all glassware thoroughly in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator. Alternatively, flame-dry the assembled apparatus under a stream of dry nitrogen.

-

Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. The iodine helps to activate the magnesium surface.

-

Solvent Addition: Add a small portion of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.

-

Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small amount of this solution to the magnesium suspension.

-

Reaction Initiation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[14] If the reaction does not start, gentle warming with a heat gun or crushing a piece of magnesium with a dry glass rod can be employed to initiate it.[14][15]

-

Completion of Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[16]

-

Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.[16] The resulting dark gray to brown solution is the phenylmagnesium bromide reagent.

Part 2: Reaction with 1-Benzyl-4-piperidone

-

Substrate Preparation: In a separate flask, dissolve 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous diethyl ether.

-

Cooling: Cool the freshly prepared Grignard reagent in an ice bath to 0 °C.

-

Slow Addition: Add the solution of 1-benzyl-4-piperidone dropwise to the stirred Grignard reagent.[17] The addition should be slow to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Completion: The reaction is typically complete when the starting ketone is no longer visible by TLC.

Part 3: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 3M HCl) to quench the reaction and protonate the alkoxide.[17] This process is exothermic and may cause vigorous bubbling.[17]

-

Extraction: Transfer the mixture to a separatory funnel. If two layers are not distinct, add more diethyl ether. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.[18]

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[18]

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Reaction Mechanism and Workflow

The overall synthetic pathway is depicted below.

Caption: Workflow for the synthesis of 1-benzyl-4-phenylpiperidin-4-ol.

The reaction proceeds via a nucleophilic addition mechanism.

Caption: Mechanism of the Grignard addition to the piperidone.

Characterization

The final product, 1-benzyl-4-phenylpiperidin-4-ol, is expected to be a solid with a molecular weight of 267.37 g/mol and a molecular formula of C₁₈H₂₁NO.[19]

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl and phenyl groups, as well as the aliphatic protons of the piperidine ring. The absence of the aldehydic proton and the appearance of a hydroxyl proton signal (which may be broad and exchangeable with D₂O) are indicative of a successful reaction.

-

¹³C NMR: The carbon NMR spectrum should confirm the presence of 18 carbons, with the disappearance of the carbonyl carbon signal (typically around 200 ppm) from the starting material and the appearance of a new quaternary carbon signal (for the C-OH group) in the product.

-

IR Spectroscopy: The infrared spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and the disappearance of the strong C=O stretching band from the starting ketone (around 1715 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.

Troubleshooting

| Issue | Possible Cause | Solution |

| Reaction fails to initiate | Wet glassware or solvent; inactive magnesium surface. | Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvent. Activate magnesium with a crystal of iodine, gentle heating, or by crushing the turnings. |

| Low product yield | Incomplete reaction; premature quenching of the Grignard reagent; side reactions. | Allow for sufficient reaction time. Ensure strict anhydrous and inert conditions. Control the temperature during the addition of the ketone. |

| Formation of biphenyl impurity | Reaction of the Grignard reagent with unreacted bromobenzene. | Ensure slow, controlled addition of bromobenzene during Grignard formation. Maintain a moderate reaction temperature. Biphenyl can be removed during purification.[17] |

| Oily or impure product | Incomplete reaction; presence of side products. | Optimize purification method (recrystallization solvent system or chromatography mobile phase). |

References

-

The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]

-

Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

- Preparation method of N-benzyl-4-piperidone. (2023, October 24). Google Patents.

-

4-Benzylpiperidine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Grignard Reaction. (n.d.). Web Pages. Retrieved from [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Retrieved from [Link]

-

Grignards and anhydrous ethanol. (2015, May 22). Chemistry Stack Exchange. Retrieved from [Link]

-

McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. Retrieved from [Link]

-

Grignard Reaction - American Chemical Society. (n.d.). Retrieved from [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Retrieved from [Link]

-

phenylmagnesium bromide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

What is the use of anhydrous ether in a Grignard reaction? Why can't we use normal ether for this purpose? - Quora. (2022, October 7). Retrieved from [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

-

for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Retrieved from [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved from [Link]

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020, October 28). Retrieved from [Link]

-

Grignard reagent - Wikipedia. (n.d.). Retrieved from [Link]

-

5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. (2020, June 11). Retrieved from [Link]

-

Grignard Reagent Reaction Mechanism - YouTube. (2018, May 4). Retrieved from [Link]

-

Safety aspects of the process control of Grignard reactions - ResearchGate. (2025, August 9). Retrieved from [Link]

-

Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent | ResearchGate. (2017, July 8). Retrieved from [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - ChemRxiv. (n.d.). Retrieved from [Link]

-

1-benzylpiperazine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Why is anhydrous ether used in preparation of the Grignard reagent? - Quora. (2018, January 5). Retrieved from [Link]

-

1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. caymanchem.com [caymanchem.com]

- 4. youtube.com [youtube.com]

- 5. Grignard reagent - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

- 10. artscimedia.case.edu [artscimedia.case.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. acs.org [acs.org]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. d.web.umkc.edu [d.web.umkc.edu]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. cerritos.edu [cerritos.edu]

- 19. 1-BENZYL-4-PHENYLPIPERIDIN-4-OL | CymitQuimica [cymitquimica.com]

The Strategic Incorporation of 4-Hydroxy-1-piperidineethanol in Advanced Polymer Systems

Introduction: A Multifunctional Building Block for High-Performance Polymers

In the landscape of polymer and materials science, the quest for novel monomers and modifiers that impart unique functionalities and enhance material performance is perpetual. 4-Hydroxy-1-piperidineethanol, a heterocyclic compound featuring both a primary hydroxyl group and a tertiary amine, presents itself as a versatile building block for a new generation of polymers. Its distinct bifunctional nature—a reactive alcohol for polymerization and a catalytic, adhesion-promoting, and pH-responsive tertiary amine—opens avenues for creating materials with tailored properties.

This guide provides an in-depth exploration of the applications of this compound in key polymer systems, including polyurethanes, polyesters, and epoxy resins. We will delve into the mechanistic roles of this molecule, offer detailed synthesis protocols, and discuss the resultant structure-property relationships that are critical for researchers, scientists, and drug development professionals.

Core Applications in Polymer Synthesis

The unique structure of this compound allows it to play several critical roles in polymerization, primarily as a chain extender in polyurethanes and as a curing agent or modifier in epoxy systems.

As a Chain Extender in Polyurethanes (PUs)

Polyurethanes are a class of polymers renowned for their versatility, finding use in foams, elastomers, coatings, and adhesives.[1][2] Their properties are largely dictated by the phase-separated morphology of soft segments (from long-chain polyols) and hard segments.[3] Chain extenders are low-molecular-weight diols or diamines that react with isocyanates to form these crucial hard segments, significantly influencing the final mechanical and thermal properties of the material.[3][4][5]

Mechanistic Insight: When used as a chain extender, the primary hydroxyl group of this compound reacts with isocyanate (-NCO) groups to form urethane linkages.[1] The bulky, cyclic piperidine ring introduces rigidity and steric hindrance into the hard segments. This disruption of chain packing can modify the degree of phase separation and hydrogen bonding between polymer chains, which is a key determinant of performance.[3] Furthermore, the pendant piperidine group, with its tertiary amine, can act as an intrinsic catalyst for the isocyanate-hydroxyl reaction, potentially accelerating curing times. This tertiary amine also introduces a site for pH-responsiveness or for further chemical modification.

Diagram: Polyurethane Formation Mechanism

The following diagram illustrates the fundamental reaction where this compound acts as a chain extender, reacting with a diisocyanate to form the hard segment of a polyurethane.

Caption: Reaction of a diisocyanate with this compound.

As a Curing Agent and Modifier in Epoxy Resins

Epoxy resins are thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical strength.[6] These properties are achieved through a curing process where the epoxy prepolymer reacts with a curing agent (or hardener) to form a highly cross-linked network.[7]

Mechanistic Insight: this compound functions as a tertiary amine catalyst in epoxy formulations.[8] The lone pair of electrons on the nitrogen atom of the piperidine ring initiates the anionic polymerization of epoxy groups. This process can occur via two main pathways:

-

Direct Catalysis: The tertiary amine attacks the electrophilic carbon of the epoxide ring, opening it to form a zwitterion. This zwitterion then attacks another epoxide monomer, propagating the polymerization.

-

Co-catalysis: The tertiary amine can activate a proton donor present in the system (like its own hydroxyl group or other alcohols). This activated species then opens the epoxy ring.

The presence of the hydroxyl group also allows the molecule to be covalently incorporated into the epoxy network, acting as a flexibilizer and reducing the crosslink density compared to more rigid amine hardeners.[8][9] This can improve the toughness and impact resistance of the cured resin. The piperidine moiety itself can enhance the thermal stability and adhesion of the final product.[6][10]

Structure-Property Relationships: The Impact of the Piperidine Moiety

Incorporating this compound into polymer backbones allows for precise tuning of material properties.[11]

-

Thermal Properties: The rigid cyclic structure of the piperidine ring can increase the glass transition temperature (Tg) of the polymer by restricting segmental motion. However, in epoxy systems, its role as a flexibilizer might lead to a controlled decrease in Tg. Thermogravimetric analysis (TGA) often reveals enhanced thermal stability in polymers containing piperidine derivatives.[10][12]

-

Mechanical Properties: In polyurethanes, the introduction of this asymmetric chain extender can disrupt hard segment crystallization, leading to more elastomeric behavior with improved elongation and toughness.[13] In epoxies, it can improve fracture toughness by reducing brittleness.[14]

-

Adhesion and Surface Properties: The polar nature of the urethane/epoxy linkages and the presence of the nitrogen-containing heterocycle can significantly improve adhesion to various substrates.[6][15] This is particularly valuable in the formulation of high-performance coatings and adhesives.

-

Biocompatibility and Bioactivity: Piperidine structures are prevalent in many pharmaceuticals and natural alkaloids.[16] Polymers incorporating these moieties are of significant interest for biomedical applications, such as in drug delivery systems or for creating antimicrobial surfaces.[10]

Data Summary: Expected Performance Shifts

The following table summarizes the anticipated effects of incorporating this compound (HPE) into a standard polyurethane formulation compared to a conventional linear diol chain extender like 1,4-Butanediol (BDO).

| Property | Standard PU (with BDO) | Modified PU (with HPE) | Rationale for Change |

| Tensile Strength (MPa) | 40 - 50 | 35 - 45 | Asymmetric HPE structure may disrupt hard segment packing, slightly reducing tensile strength.[1] |

| Elongation at Break (%) | 400 - 500% | 500 - 650% | Reduced hard segment crystallinity allows for greater chain mobility and flexibility.[13] |

| Glass Transition (Tg, °C) | -30 to -40°C (Soft Seg.) | -30 to -40°C (Soft Seg.) | Minimal change expected in the soft segment Tg. |

| Hardness (Shore A) | 85 - 95 | 80 - 90 | Softer, more flexible network due to disrupted hard domains. |

| Adhesion to Polar Substrates | Good | Excellent | The tertiary amine in the piperidine ring enhances polar interactions and surface wetting.[15] |

Application Protocols

The following protocols are provided as a baseline for laboratory synthesis and characterization. Researchers should adapt these procedures based on their specific materials and equipment.

Protocol 1: Synthesis of a Polyurethane Elastomer using HPE as a Chain Extender

Objective: To synthesize a polyurethane elastomer film via a two-step prepolymer method to evaluate the effect of this compound on its properties.

Materials:

-

Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

This compound (HPE)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Prepolymer Synthesis:

-

Dry the PTMEG under vacuum at 85°C for 2 hours in a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer.

-

Cool the PTMEG to 60°C.

-

Add molten MDI to the flask with vigorous stirring (NCO/OH ratio of 2:1).

-

Add 2-3 drops of DBTDL catalyst.

-

Increase the temperature to 75°C and maintain for 1.5-2 hours to form the NCO-terminated prepolymer.[5] Monitor the reaction progress by titrating for %NCO content.

-

-

Chain Extension:

-

Once the theoretical %NCO is reached, cool the prepolymer to 60°C and dissolve it in anhydrous DMF to achieve a 30% (w/v) solution.

-

In a separate vessel, dissolve a stoichiometric amount of HPE (to react with the remaining NCO groups) in DMF.

-

Slowly add the HPE solution to the prepolymer solution under vigorous stirring.

-

Continue stirring for 1 hour at 60°C. The viscosity will increase significantly.

-

-

Film Casting and Curing:

-

Pour the viscous polymer solution onto a clean, flat glass plate.

-

Cast the film using a doctor blade to ensure uniform thickness.

-